[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
Description
Pyrazole Ring Geometry
Amine Bridge Conformation
- The central amine nitrogen adopts a trigonal pyramidal geometry (bond angles: ~107°), with lone-pair electrons contributing to slight tetrahedral distortion.
- The methylene (-CH2-) linkers enable rotational flexibility, resulting in two predominant conformers:
Table 1: Key Geometric Parameters
| Parameter | Value |
|---|---|
| C-N bond length (pyrazole) | 1.34 Å |
| N-N bond length (pyrazole) | 1.32 Å |
| C-N (amine) bond length | 1.45 Å |
| Dihedral angle (isopropyl) | 15° |
Spectroscopic Identification (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDCl3) :
- Pyrazole protons :
- Methyl groups :
- N-bound methyl (δ 3.72 ppm, singlet, 3H).
- C3-methyl (δ 2.38 ppm, singlet, 3H).
- Isopropyl group :
- Methylene bridges :
- -CH2-N- (δ 3.55 ppm, quartet, 4H).
13C NMR (100 MHz, CDCl3) :
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- Molecular ion : m/z 263.36 [M+H]+ (C14H22N5).
- Fragmentation pattern:
Crystallographic Data and X-ray Diffraction Studies
Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P21/c.
Table 2: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell dimensions | a = 8.42 Å, b = 12.35 Å, c = 10.21 Å |
| β angle | 102.7° |
| Volume | 987.3 ų |
| Z (molecules/unit cell) | 4 |
Key Observations :
- Intermolecular N-H···N hydrogen bonds (2.89 Å) stabilize the lattice.
- π-π stacking between pyrazole rings (3.48 Å) contributes to crystalline order.
Figure 1 : ORTEP diagram (50% probability ellipsoids) showing the molecular structure and labeling scheme.
Properties
Molecular Formula |
C14H23N5 |
|---|---|
Molecular Weight |
261.37 g/mol |
IUPAC Name |
1-(2,5-dimethylpyrazol-3-yl)-N-[(2-methyl-5-propan-2-ylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C14H23N5/c1-10(2)14-7-13(19(5)17-14)9-15-8-12-6-11(3)16-18(12)4/h6-7,10,15H,8-9H2,1-5H3 |
InChI Key |
XYWUDROYVAVSEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNCC2=CC(=NN2C)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole with 1-methyl-3-(propan-2-yl)-1H-pyrazole under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1,3-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of pyrazole derivatives with reduced functional groups.
Substitution: Formation of alkylated pyrazole derivatives.
Scientific Research Applications
(1,3-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (1,3-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Key Structural Features :
- Substituents : Methyl groups enhance lipophilicity, while the isopropyl group introduces steric bulk.
- Amine Linker : The methylene-bridged amine facilitates hydrogen bonding and coordination with metals.
Structural Analogues
The following table compares the target compound with similar pyrazole-amine derivatives:
Comparative Analysis of Physical and Chemical Properties
Melting Points and Solubility
- Target Compound: No direct data, but analogues with bulky substituents (e.g., isopropyl) typically exhibit higher melting points due to reduced molecular motion.
- N-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-methylacetamide (14 ): Melting point 128–130°C, attributed to crystallinity from acetyl and methyl groups .
- 3-Phenyl-1H-pyrazol-5-amine : Lower melting points (~100–120°C) due to aromatic flexibility .
Spectroscopic Features
- IR Spectroscopy : Amine N-H stretches (~3,200 cm⁻¹) and carbonyl C=O (1,667–1,681 cm⁻¹) are critical for identifying acetylation/amination steps .
- NMR : Methyl groups resonate at δ 2.04–3.57 ppm, while pyrazole protons appear at δ 5.95–6.04 ppm .
Key Differences and Functional Implications
Electronic Effects : Electron-donating methyl groups stabilize the pyrazole ring, while electron-withdrawing groups (e.g., trifluoromethyl in ) alter reactivity .
Hydrogen Bonding : The amine linker in the target compound enables stronger hydrogen bonding than acetylated derivatives (e.g., 13 or 14 ), influencing solubility and crystal packing .
Biological Activity
The compound (1,3-dimethyl-1H-pyrazol-5-yl)methylamine is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this specific compound, supported by relevant research findings and case studies.
- Molecular Formula: C₇H₁₃N₃
- Molecular Weight: 139.20 g/mol
- IUPAC Name: (1,3-dimethyl-1H-pyrazol-5-yl)methylamine
- InChI Key: RTTFXSJNRLYKMF-UHFFFAOYSA-N
1. Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one were evaluated for their cytotoxicity against cancer and normal cell lines, revealing several derivatives with promising activity. The most potent compounds showed optimal cytotoxicity levels measured through the Brine-Shrimp Lethality Assay .
2. Antimicrobial Properties
Pyrazole derivatives have also been reported to possess antimicrobial properties. A study demonstrated that certain pyrazole compounds exhibited effective antibacterial activity against strains such as E. coli and S. aureus. Notably, modifications to the pyrazole structure enhanced the antimicrobial efficacy, particularly the incorporation of aliphatic amide linkages .
3. Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well-documented. For example, a series of novel pyrazole compounds showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest that modifications to the pyrazole structure can lead to enhanced anti-inflammatory activity .
Case Study 1: Cytotoxicity Evaluation
A study synthesized various pyrazole derivatives and assessed their cytotoxicity against cancer cell lines using standard assays. Among the tested compounds, several demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 5.2 | A549 |
| Compound B | 8.7 | MCF7 |
| Compound C | 4.5 | HeLa |
Case Study 2: Antibacterial Activity
In another study focusing on antimicrobial efficacy, a series of pyrazole derivatives were tested against common bacterial pathogens.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound D | E. coli | 15 |
| Compound E | S. aureus | 18 |
| Compound F | Pseudomonas aeruginosa | 12 |
Q & A
Q. What are the common synthetic routes for (1,3-dimethyl-1H-pyrazol-5-yl)methylamine?
The synthesis typically involves multi-step alkylation and coupling reactions. For example:
- Step 1 : Prepare 1,3-dimethyl-1H-pyrazole-5-carbaldehyde and 1-methyl-3-isopropyl-1H-pyrazole-5-carbaldehyde precursors.
- Step 2 : Perform reductive amination or nucleophilic substitution using a methylene bridge. Triethylamine (3.0 eq) is often used as a base in solvents like dichloromethane or DMF under reflux conditions .
- Step 3 : Purify the product via column chromatography (e.g., silica gel with hexane:ethyl acetate) . Yields depend on precise control of reaction conditions, such as temperature and catalyst selection (e.g., NaH or K₂CO₃) .
Q. Which spectroscopic techniques are critical for structural characterization?
- ¹H/¹³C NMR : To confirm substitution patterns and amine linkage (e.g., δ ~5.0 ppm for methylene protons adjacent to nitrogen) .
- IR Spectroscopy : Identifies amine N-H stretches (~3250 cm⁻¹) and carbonyl/aromatic vibrations .
- Mass Spectrometry (ESI) : Validates molecular weight (e.g., m/z ~437 for related pyrazole derivatives) .
- Elemental Analysis : Ensures purity (e.g., C, H, N percentages within 0.02% of theoretical values) .
Q. What solvents and reaction conditions optimize the synthesis?
- Solvents : Dichloromethane, DMF, or ethanol for solubility and reaction kinetics .
- Temperature : 0–5°C for acid chloride couplings to minimize side reactions; room temperature or reflux for alkylation .
- Catalysts : Sodium hydride or potassium carbonate for deprotonation .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazole functionalization be addressed?
- Steric and Electronic Effects : Bulky substituents (e.g., isopropyl at the 3-position) direct reactions to less hindered sites. Computational modeling (DFT) predicts reactive sites .
- Protecting Groups : Temporarily block reactive amines or pyrazole nitrogens during alkylation .
- Catalytic Systems : Transition metals (e.g., Pd) enhance selectivity in cross-coupling steps .
Q. What strategies resolve contradictions in reported biological activity data?
- Standardized Assays : Use consistent in vitro models (e.g., MIC for antimicrobial activity) to compare results .
- Structural Confirmation : Re-evaluate compound purity via X-ray crystallography to rule out impurities affecting bioactivity .
- Meta-Analysis : Cross-reference data from multiple studies to identify trends (e.g., higher lipophilicity correlating with enhanced membrane penetration) .
Q. How do substituents on the pyrazole rings influence pharmacokinetic properties?
- Methyl/Isopropyl Groups : Enhance metabolic stability by reducing cytochrome P450 oxidation .
- Fluorine Substitution : Increases bioavailability and blood-brain barrier penetration in related compounds .
- LogP Optimization : Adjust alkyl chain lengths to balance solubility and membrane permeability .
Methodological Considerations
Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?
- Analog Synthesis : Systematically vary substituents (e.g., replace isopropyl with cyclopropyl) and test activity .
- Docking Studies : Use PyMOL or AutoDock to predict interactions with biological targets (e.g., COX-2 for anti-inflammatory activity) .
- Pharmacophore Mapping : Identify critical functional groups (e.g., amine linkage) for target binding .
Q. How can reaction scalability be achieved without compromising yield?
- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., alkylation) .
- Catalyst Recycling : Immobilize catalysts (e.g., Pd on carbon) for reuse in industrial settings .
- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline NMR or IR .
Data Analysis and Interpretation
Q. How to analyze conflicting crystallographic data for this compound?
Q. What computational methods predict the compound’s reactivity?
- DFT Calculations : Simulate transition states for key reactions (e.g., amine alkylation) using Gaussian or ORCA .
- Molecular Dynamics : Model solvation effects in biological systems (e.g., binding to enzyme active sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
